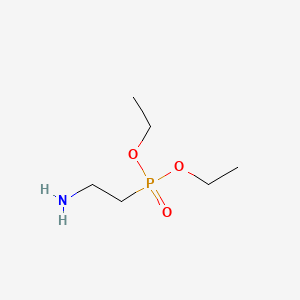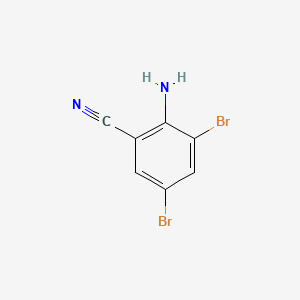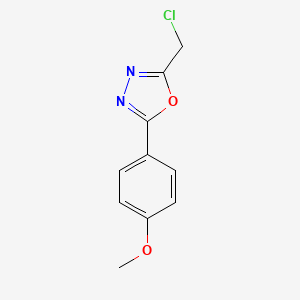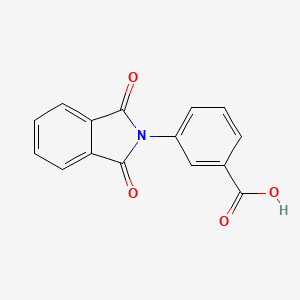
1-(4-Phenylbutyl)piperazine
Übersicht
Beschreibung
1-(4-Phenylbutyl)piperazine is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . It consists of a piperazine ring substituted with a phenylbutyl group, making it a derivative of piperazine. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
1-(4-Phenylbutyl)piperazine has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 1-(4-Phenylbutyl)piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
This compound acts as a GABA receptor agonist . This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm, which is why piperazine compounds are often used as anthelmintic agents .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can lead to a variety of downstream effects, primarily related to the regulation of neuronal excitability .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine, a related compound, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of this compound’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s action on the GABA receptors, leading to hyperpolarization of nerve endings .
Zukünftige Richtungen
The future directions for research on 1-(4-Phenylbutyl)piperazine and related compounds could involve further exploration of their synthesis methods, investigation of their molecular structures, and examination of their mechanisms of action. Additionally, their physical and chemical properties could be analyzed in more detail, and their safety and hazards could be evaluated more comprehensively .
Vorbereitungsmethoden
The synthesis of 1-(4-Phenylbutyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Photocatalytic synthesis: This method involves the use of light to catalyze the formation of piperazine derivatives.
Industrial production methods typically involve large-scale synthesis using optimized versions of these laboratory techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Phenylbutyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include oxidized, reduced, and substituted piperazine derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(4-Phenylbutyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: This compound has a similar structure but with a methyl group instead of a phenylbutyl group.
1-(4-Chlorophenyl)piperazine: This derivative contains a chlorine atom on the phenyl ring, leading to distinct chemical reactivity and biological activity.
1-(4-Fluorophenyl)piperazine: The presence of a fluorine atom on the phenyl ring alters the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
IUPAC Name |
1-(4-phenylbutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-5-11-16-12-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQSNUBVNIZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371857 | |
| Record name | 1-(4-phenylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97480-93-8 | |
| Record name | 1-(4-phenylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97480-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)



![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)


![2-(4-Nitrophenyl)Benzo[D]Thiazole](/img/structure/B1363415.png)
![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)
